molecular formula C16H16N2O2S B2669645 N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide CAS No. 923504-36-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide

Cat. No. B2669645
CAS RN: 923504-36-3
M. Wt: 300.38
InChI Key: YLGLHLXUWQRFFB-UHFFFAOYSA-N
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Description

“N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” is a chemical compound that contains a benzofuran and thiazole ring. The benzofuran ring is a type of organic compound that consists of a fused benzene and furan ring . The thiazole ring is a type of organic compound that consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . These types of compounds are often used in the development of various pharmaceutical drugs due to their diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be studied using various techniques. For example, the reaction of 2-acetylbenzofuran with bromine afforded 1-(benzofuran-2-yl)-2-bromoethanone according to a previously described method .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

Future Directions

The future directions for the study of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” could involve further exploration of its biological activities. For example, it could be interesting to investigate its potential as an antimicrobial or antitumor agent . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-16(2,3)14(19)18-15-17-11(9-21-15)13-8-10-6-4-5-7-12(10)20-13/h4-9H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGLHLXUWQRFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

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